Hydroxocobalamin xhydrochloride

説明

Vitamin B12a is an organic derivative, used as a powerful antidote for cyanide poisoning. It is a storage and delivery form of vitamin B12 and its mode of action involves the formation of non-toxic cyanocobalamin.

Hydroxocobalamin hydrochloride (Vitamin B12a hydrochloride) is a naturally occurring vitamin B12 form found in food and used as a dietary supplement in the treatment of vitamin B12 deficiency.

作用機序

Target of Action

Hydroxocobalamin hydrochloride, also known as vitamin B12a, is primarily used by the body . It targets cells throughout the body, as it is essential for DNA synthesis and cellular energy production .

Mode of Action

Hydroxocobalamin hydrochloride acts as a precursor to cyanocobalamin (vitamin B12). Cyanocobalamin acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis, used in cell replication and hematopoiesis . In the presence of cyanide, each hydroxocobalamin molecule can bind one cyanide ion by displacing it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Biochemical Pathways

Hydroxocobalamin hydrochloride is involved in numerous biochemical pathways. As a form of vitamin B12, it plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood. It is involved in the metabolism of every cell of the human body, particularly affecting DNA synthesis and regulation, but also fatty acid synthesis and energy production .

Pharmacokinetics

It has a very high protein binding capacity, forming various cobalamin-III complexes . The distribution volume of free cobalamins-III is between 280.7 to 349.5 L, and total cobalamins-III is between 21.8 to 25.6 L . The compound is excreted in the urine, with 50% to 60% eliminated within the initial 72 hours . The elimination half-life is approximately 26 to 31 hours .

Result of Action

The primary result of hydroxocobalamin hydrochloride action is the prevention and treatment of vitamin B12 deficiency. This includes conditions arising from alcoholism, malabsorption, tapeworm infestation, celiac, hyperthyroidism, hepatic-biliary tract disease, persistent diarrhea, ileal resection, pancreatic cancer, renal disease, prolonged stress, vegan diets, macrobiotic diets or other restrictive diets . It is also used for the treatment of known or suspected cyanide poisoning .

Action Environment

The action of hydroxocobalamin hydrochloride can be influenced by various environmental factors. For instance, certain dietary habits, such as vegan or macrobiotic diets, can lead to a deficiency in vitamin B12, thereby increasing the need for hydroxocobalamin hydrochloride . Furthermore, conditions such as alcoholism, malabsorption, and certain diseases can also affect the body’s ability to absorb and utilize this compound .

生化学分析

Biochemical Properties

Hydroxocobalamin Hydrochloride acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is necessary for growth, cell replication, hematopoiesis, and nucleoprotein as well as myelin synthesis .

Cellular Effects

Hydroxocobalamin Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is required for the body to make DNA .

Molecular Mechanism

Hydroxocobalamin Hydrochloride exerts its effects at the molecular level through various mechanisms. Each Hydroxocobalamin Hydrochloride molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

The effects of Hydroxocobalamin Hydrochloride change over time in laboratory settings. It has been reported that the duration of interference for blood tests does not exceed 48 hours, but urinalysis and dialysis interference can last for 8 days .

Dosage Effects in Animal Models

The effects of Hydroxocobalamin Hydrochloride vary with different dosages in animal models. In a porcine study of cyanide exposure, with pre-exposure antidote administration, licensed doses of Hydroxocobalamin Hydrochloride were effective at just lethal doses but ineffective at less than twice the estimated LD50 .

Metabolic Pathways

Hydroxocobalamin Hydrochloride is involved in various metabolic pathways. It is primarily metabolized in the liver, and cobalamins are absorbed in the ileum and stored in the liver .

Transport and Distribution

Hydroxocobalamin Hydrochloride is transported and distributed within cells and tissues. It is primarily hepatic, and cobalamins are absorbed in the ileum and stored in the liver .

科学的研究の応用

Treatment of Vitamin B12 Deficiency

Clinical Indications:

Hydroxocobalamin is primarily used for the prevention and treatment of vitamin B12 deficiency, which can lead to macrocytic anemia and neurological disorders. It is especially beneficial in patients with malabsorption syndromes, pernicious anemia, or dietary deficiencies, such as strict vegetarians and their breastfed infants .

Administration:

- Dosage : For newly diagnosed vitamin B12 deficiency, hydroxocobalamin is typically administered intramuscularly at doses up to 1,000 µg daily until stores are replenished. Maintenance doses are usually given every three months thereafter .

- Routes : It can be given via intramuscular or intravenous injection, with parenteral administration preferred in cases where oral absorption is compromised .

Case Study Example:

A study involving patients with pernicious anemia demonstrated that hydroxocobalamin effectively increased serum vitamin B12 levels and improved hematological parameters within weeks of treatment .

Antidote for Cyanide Poisoning

Mechanism of Action:

Hydroxocobalamin acts as a chelating agent, binding to cyanide ions to form non-toxic cyanocobalamin, which is then excreted via the kidneys. This property makes it a first-line treatment for cyanide poisoning, particularly in smoke inhalation cases .

Clinical Use:

- FDA Approval : Hydroxocobalamin was approved by the FDA in 2006 for treating cyanide poisoning due to its rapid onset and low adverse effect profile .

- Dosage : The standard dose for acute cyanide poisoning is 5 g administered intravenously, with a maximum of 15 g depending on the severity of the case .

Case Study Example:

In an observational study of 69 patients treated for suspected cyanide poisoning, hydroxocobalamin was associated with a survival rate of 67% among those confirmed to have cyanide toxicity. Adverse effects were minimal and included transient chromaturia and skin discoloration .

Other Clinical Applications

Hydroxocobalamin has also been investigated for several other medical conditions:

- Refractory Septic Shock : Research indicates that hydroxocobalamin may improve mean arterial pressure and reduce vasopressor requirements in patients experiencing refractory septic shock .

- Optic Neuropathies : It has been used in treating Leber's optic neuropathy and tobacco amblyopia associated with cyanide exposure .

- Nitrous Oxide Neurotoxicity : Hydroxocobalamin is also being explored for its potential in managing neurotoxicity from nitrous oxide exposure .

Summary Table of Applications

| Application | Description | Dosage/Administration |

|---|---|---|

| Vitamin B12 Deficiency | Treatment of macrocytic anemia and neurological symptoms | IM injection; up to 1,000 µg daily initially; maintenance every 3 months |

| Cyanide Poisoning | Antidote converting cyanide to non-toxic form | IV infusion; 5 g (max 15 g) |

| Refractory Septic Shock | Potential improvement in hemodynamics | Dosing varies; monitored closely |

| Optic Neuropathies | Treatment for Leber's optic neuropathy | Individualized based on patient response |

| Nitrous Oxide Neurotoxicity | Investigational use in managing neurotoxicity | Under research; specific dosing not established |

化学反応の分析

Cyanide Neutralization

Hydroxocobalamin hydrochloride acts as a cyanide chelator by binding cyanide ions (CN⁻) to form non-toxic cyanocobalamin (vitamin B₁₂). This reaction occurs via ligand substitution at the cobalt center:

- Stoichiometry : 1:1 molar ratio (52 g hydroxocobalamin neutralizes 1 g cyanide) .

- Mechanism : The cobalt(III) ion in hydroxocobalamin replaces its hydroxyl ligand with cyanide, forming a stable Co–CN bond. This reaction penetrates intracellular compartments, as demonstrated in human fibroblast studies .

- Clinical Relevance : Used empirically in cyanide poisoning, with 67% survival in confirmed cases .

Redox Reactions and Cofactor Conversion

Hydroxocobalamin serves as a precursor to active coenzymes through enzymatic reduction:

- Methylcobalamin Synthesis : Facilitates homocysteine-to-methionine conversion, critical for DNA synthesis .

- Adenosylcobalamin Formation : Essential for methylmalonyl-CoA mutase activity in lipid metabolism .

Hydrochloride Salt Formation

Hydroxocobalamin reacts with hydrochloric acid under controlled conditions:

- Process : Typically involves crystallization from aqueous HCl (pH 4–5) to yield hygroscopic red crystals .

- Purity : ≥95% by HPLC, with residual solvents (e.g., ethanol) <0.5% .

Degradation Pathways

- Photolysis : Exposure to UV light induces decomposition, forming corrinoid byproducts .

- Oxidative Instability : Reacts with strong oxidizers (e.g., peroxides), leading to cobalt oxidation and loss of bioactivity .

Analytical Interference Reactions

Hydroxocobalamin hydrochloride alters clinical lab assays due to its intense red color and chelating properties:

Reactivity with Nitric Oxide (NO)

Hydroxocobalamin binds nitric oxide, forming nitrosylcobalamin:

Compatibility with Pharmaceutical Excipients

Key Research Findings

特性

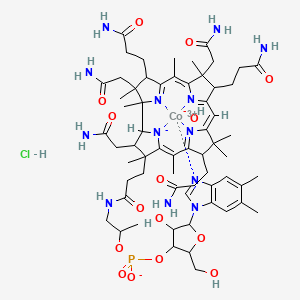

CAS番号 |

59461-30-2 |

|---|---|

分子式 |

C62H90ClCoN13O15P |

分子量 |

1382.8 g/mol |

IUPAC名 |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride |

InChI |

InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3 |

InChIキー |

KEHNCSYXYMMUCO-UHFFFAOYSA-K |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |

異性体SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |

正規SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |

関連するCAS |

27085-12-7 59461-30-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What challenges exist in providing hydroxocobalamin hydrochloride to pediatric patients, and how does the research presented address these challenges?

A1: One challenge is the lack of commercially available parenteral vitamin B12 solutions suitable for children under three years old in certain regions []. This necessitates compounding hydroxocobalamin hydrochloride into a stable, sterile, and preservative-free formulation appropriate for intramuscular administration in this sensitive patient population.

Q2: How does the stability of sterile filtered hydroxocobalamin hydrochloride compare to autoclaved solutions, and what are the implications for its preparation and shelf life?

A2: The research highlights a crucial difference in the stability of hydroxocobalamin hydrochloride solutions based on the sterilization method employed []. While sterile filtration yielded a stable solution with no detectable degradation products after 24 months at 2-8°C, autoclaving at 121°C for 15 minutes resulted in significant degradation. Specifically, the autoclaved solution exhibited a 20% decrease in hydroxocobalamin content and the presence of degradation products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。